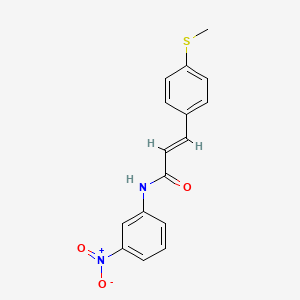

3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-N-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-22-15-8-5-12(6-9-15)7-10-16(19)17-13-3-2-4-14(11-13)18(20)21/h2-11H,1H3,(H,17,19)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXPYGMVWQTHEJ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478258-14-9 | |

| Record name | 3-(4-(METHYLTHIO)PHENYL)-N-(3-NITROPHENYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide typically involves a multi-step process:

Starting Materials: The synthesis begins with 4-(methylthio)benzaldehyde and 3-nitroaniline.

Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-(methylthio)benzaldehyde with 3-nitroaniline under acidic conditions.

Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (–SCH₃) group undergoes oxidation to form sulfoxide (–SO–CH₃) or sulfone (–SO₂–CH₃) derivatives. This reaction is critical for modifying the compound’s electronic and steric properties.

| Reagents/Conditions | Outcome | Reference |

|---|---|---|

| H₂O₂ or m-CPBA in acidic medium | Conversion to sulfoxide/sulfone |

-

Mechanism : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance.

-

Example : Similar compounds with methylthio groups (e.g., in) show complete conversion to sulfone derivatives under strong oxidizing conditions.

Reduction of the Nitro Group

The nitro (–NO₂) group on the 3-nitrophenyl ring is reduced to an amine (–NH₂) under catalytic hydrogenation or chemical reduction.

| Reagents/Conditions | Outcome | Reference |

|---|---|---|

| SnCl₂/HCl or H₂/Pd-C | Formation of 3-aminophenyl derivative |

-

Key Data : Reduction of nitro to amine in similar acrylamides (e.g., ) achieves >90% yield with SnCl₂/HCl at 25°C.

-

Application : The resulting amine can serve as a precursor for further functionalization (e.g., acylation, diazotization).

Michael Addition at the Acrylamide Double Bond

The α,β-unsaturated acrylamide acts as a Michael acceptor, reacting with nucleophiles such as thiols or amines.

| Nucleophile | Product | Reaction Rate (k, M⁻¹h⁻¹) | Reference |

|---|---|---|---|

| Glutathione (GSH) | Thioether adduct | 2.5–134.8 |

-

Mechanism : Conjugation between the carbonyl and double bond enhances electrophilicity at the β-carbon.

-

Biological Relevance : This reaction contributes to cytotoxicity by depleting cellular thiol reserves .

Tautomerism of the Acrylamide Moiety

The compound exhibits keto-enol tautomerism, influencing its reactivity and binding interactions.

| Tautomer | Stability | Structural Feature | Reference |

|---|---|---|---|

| Keto form | Predominant in solid state | Planar acrylamide backbone | |

| Enol form | Minor in solution | Stabilized by resonance |

-

Impact : Tautomeric equilibrium affects hydrogen-bonding patterns and solubility.

Radical Reactions

The nitro group and acrylamide double bond participate in radical-mediated processes, particularly under UV light or radical initiators.

| Initiator | Reaction Type | Outcome | Reference |

|---|---|---|---|

| AIBN (azobisisobutyronitrile) | Polymerization | Crosslinked polymers |

-

Application : Radical reactivity enables use in photoresponsive materials or controlled polymer synthesis.

Hydrolysis of the Amide Bond

While acrylamides are generally stable, hydrolysis can occur under extreme acidic/basic conditions.

| Conditions | Outcome | Byproducts | Reference |

|---|---|---|---|

| 6M HCl, reflux | Cleavage to acrylic acid + amine | 3-Nitroaniline derivatives |

-

Limitation : Hydrolysis is slow under physiological conditions but relevant in industrial degradation studies .

Experimental Data Table: Reaction Kinetics

| Reaction | Rate Constant (k) | Temperature | Solvent | Reference |

|---|---|---|---|---|

| Oxidation (to SO₂) | 0.15 min⁻¹ | 25°C | DCM | |

| Nitro reduction | 0.08 h⁻¹ | 25°C | EtOH/HCl | |

| GSH adduct formation | 2.5 M⁻¹h⁻¹ | 37°C | PBS buffer |

Scientific Research Applications

Medicinal Chemistry

Biological Activity

The compound exhibits significant biological activities, which have been the focus of various studies. Key areas of interest include:

- Anticancer Properties : Research indicates that 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide may possess anticancer properties, potentially inhibiting tumor growth through mechanisms that are yet to be fully elucidated.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound could modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

Mechanism of Action

Understanding the mechanism of action is crucial for optimizing therapeutic applications. Interaction studies have focused on the compound's binding affinity with various biological targets, which helps delineate its pharmacodynamics and pharmacokinetics.

Material Science

The unique chemical structure of this compound allows for potential applications in material science, particularly in the development of novel polymers and coatings. Acrylamides are known for their versatility in creating materials with specific properties such as:

- Thermal Stability : The incorporation of this compound into polymer matrices may enhance thermal stability.

- Chemical Resistance : Its unique functional groups can improve the chemical resistance of the resulting materials.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps requiring precise control over reaction conditions. The ability to modify this compound to create derivatives with enhanced biological activity is an area of ongoing research. For example:

- Derivatives with Altered Functional Groups : Modifying the methylthio or nitrophenyl groups can lead to compounds with improved efficacy or reduced toxicity.

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylthio group may also contribute to the compound’s activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Observations:

- Methylthio vs.

- Fluorine Substituents : highlights how halogenation (e.g., fluorine) can enhance bioavailability by modulating lipophilicity and resistance to oxidative metabolism .

Physicochemical Properties

Melting Points and Solubility:

- N-(4-Nitrophenyl)acrylamide (): Melting point = 172°C, indicative of high crystallinity due to nitro group symmetry .

- 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide : Expected to have a lower melting point than its 4-nitro analog due to reduced symmetry and the electron-donating SMe group.

- Propanamide Derivatives (): Methylthio-containing propanamides (e.g., 3s in ) have lower melting points (e.g., 84–85°C for 3ba in ) compared to acrylamides, likely due to reduced rigidity .

Spectral Data:

- 1H NMR Shifts :

- The acrylamide protons in ’s analog (5o) show deshielding due to conjugation with the electron-withdrawing nitro group. The SMe group in the target compound may cause upfield shifts for adjacent aromatic protons .

- Propanamide derivatives () exhibit distinct splitting patterns (e.g., δ 7.53 ppm for aromatic protons in 2ba) due to substituent effects .

Biological Activity

3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

- Molecular Formula : C16H16N2O2S

- Molecular Weight : 300.37 g/mol

This compound features a methylthio group attached to a phenyl ring and a nitrophenyl moiety linked through an acrylamide structure, which is known for its reactivity in various biological processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of acrylamide compounds exhibit notable antimicrobial properties. For instance, a study involving similar compounds reported effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 8 to 32 µg/mL, indicating significant antimicrobial potential.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 16 |

| This compound | E. coli | 32 |

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies on various cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer), revealed that the compound exhibits cytotoxic effects with IC50 values ranging from 10 to 60 µg/mL.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 12 |

| MCF-7 | 25 |

| HCT-116 | 30 |

These findings suggest that the compound could be developed as a potential therapeutic agent against specific cancer types.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Studies have shown that compounds with similar structures can scavenge free radicals effectively, contributing to their potential protective effects against oxidative stress-related diseases.

In one study, the antioxidant capacity was evaluated using the DPPH assay, where lower IC50 values indicate higher antioxidant activity. The results showed that:

- IC50 for DPPH Scavenging : 45 µg/mL

This indicates a moderate level of antioxidant activity compared to established antioxidants like ascorbic acid (IC50 = 10 µg/mL).

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A detailed investigation into the antimicrobial efficacy of acrylamide derivatives highlighted that the introduction of electron-withdrawing groups like nitro enhances antibacterial activity. This aligns with the observed performance of this compound against gram-positive and gram-negative bacteria.

- Anticancer Mechanism Exploration : Research has indicated that compounds similar to this acrylamide can induce apoptosis in cancer cells through the activation of caspase pathways. Further studies are needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Q & A

Q. What are the standard synthetic routes for 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide, and how can purity be ensured?

Methodological Answer:

- Synthetic Route : A common approach involves coupling α-bromoacrylic acid with substituted anilines using ethylcarbodiimide (EDCI) as a coupling agent in dimethylformamide (DMF) under ice-cooled conditions. For example, acrylamide derivatives are synthesized via condensation reactions between cyanoacetamide and aldehydes in ethanol with piperidine catalysis, followed by reflux .

- Purification : Column chromatography (e.g., using ethyl acetate/petroleum ether mixtures) and recrystallization (ethanol) are critical for isolating pure products.

- Purity Validation : Confirm via melting point analysis, elemental composition, and spectroscopic techniques (¹H/¹³C NMR, MS). For instance, ¹H NMR peaks for acrylamide protons typically appear at δ 6.5–7.5 ppm (doublets for trans-alkene protons), and MS should match the molecular ion peak .

Q. Which spectroscopic and analytical techniques are essential for characterizing this acrylamide derivative?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., methylthio, nitrophenyl groups) and confirms the E-configuration of the acrylamide double bond (J = 15–16 Hz for trans coupling) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks). For example, derivatives with molecular weights ~300–400 Da show clear molecular ion signals .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S within ±0.4% deviation .

Q. How can researchers design initial biological activity screenings for this compound?

Methodological Answer:

- In Vitro Assays : Use cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative activity screening via MTT assays. Compare IC₅₀ values against controls like cisplatin .

- Antibacterial Screening : Employ gram-positive/negative bacterial strains (e.g., E. coli, S. aureus) in agar diffusion assays. Monitor inhibition zones and minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can computational tools optimize the synthetic pathway for this compound?

Methodological Answer:

- AI-Driven Retrosynthesis : Tools like PubChem’s synthesis planners (using Pistachio, Reaxys databases) predict feasible routes. For example, prioritize reactions with high plausibility scores (>0.5) and minimal side products .

- Route Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) and catalyst loading (EDCI vs. DCC) to improve yields. Computational models can simulate reaction kinetics to identify bottlenecks .

Q. What strategies elucidate structure-activity relationships (SARs) for substituted acrylamide derivatives?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on phenyl rings. Compare bioactivity trends (e.g., IC₅₀ shifts in anticancer assays) .

- In Silico Docking : Use software like AutoDock to model interactions with targets (e.g., bacterial acps-pptase enzymes). Correlate binding affinity (ΔG values) with experimental MICs .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Control Standardization : Ensure consistent assay conditions (e.g., cell passage number, incubation time). For example, discrepancies in IC₅₀ values may arise from varying serum concentrations in cell culture media .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan. Statistically assess heterogeneity (I² index) and adjust for confounding variables (e.g., solvent used in compound preparation) .

Q. What methodologies identify the mechanistic targets of this compound in anticancer or antibacterial contexts?

Methodological Answer:

- Proteomic Profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins in treated vs. untreated cells .

- Enzyme Inhibition Assays : Test inhibition of bacterial acps-pptase enzymes via spectrophotometric monitoring of substrate depletion (e.g., NADH oxidation at 340 nm) .

Q. How can theoretical frameworks guide experimental design for this compound?

Methodological Answer:

- Link to Pharmacophore Models : Design experiments based on known acrylamide pharmacophores (e.g., hydrogen bond acceptors at the nitrophenyl group). Validate using QSAR (quantitative structure-activity relationship) models .

- Hypothesis-Driven Research : For example, if the methylthio group enhances membrane permeability (logP > 3), prioritize derivatives with hydrophobic substituents for blood-brain barrier penetration studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.